molecular formula C24H52NO6P B1263044 [(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B1263044
M. Wt: 481.6 g/mol
InChI Key: PZEXYAMTFPIFJP-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PC(O-8:0/O-8:0) is a 1,2-dialkyl-sn-glycero-3-phosphocholine.

Scientific Research Applications

Osteoclast Maturation and Bone Resorption

[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has been studied for its potential in bone health. Specifically, a derivative of this compound, [(R)-TEMOSPho], has shown the ability to suppress osteoclast maturation and bone resorption. This effect is achieved by disrupting the actin cytoskeleton in osteoclasts, which is essential for their resorptive function. This disruption results from impaired signaling downstream of c-Fms, a receptor for macrophage-colony stimulating factor. These findings indicate potential applications of this compound in treating bone loss associated with increased osteoclast maturation and activity (Park et al., 2014).

Megakaryocytic Differentiation and Plateletogenesis

This compound has also been investigated in the context of blood health, specifically its role in enhancing megakaryocytic differentiation and plateletogenesis. Studies have shown that [(R)-TEMOSPho], when used in conjunction with thrombopoietin (TPO), can significantly enhance the differentiation and maturation of megakaryocytes from hematopoietic stem cells. This suggests potential applications in efficient platelet production in vitro, which could be valuable in cell-based therapies (Kim et al., 2019).

Polymer Science and Material Engineering

In the field of material science, derivatives of [(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate have been used to create polymers with specific properties. For instance, the synthesis of polymeric phospholipid analogues using this compound as a monomer has been explored. These polymers exhibit unique properties like liquid crystalline behavior and solubility in certain solvents, which could be useful in various industrial applications (Furukawa et al., 1986).

Environmental Toxicology

Research in environmental toxicology has included the study of related phosphate esters, examining their occurrence and distribution in various environmental matrices. This research is crucial for understanding the environmental impact and potential human exposure risks of these compounds (Gao et al., 2016).

properties

Product Name

[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C24H52NO6P

Molecular Weight

481.6 g/mol

IUPAC Name

[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C24H52NO6P/c1-6-8-10-12-14-16-19-28-22-24(29-20-17-15-13-11-9-7-2)23-31-32(26,27)30-21-18-25(3,4)5/h24H,6-23H2,1-5H3/t24-/m1/s1

InChI Key

PZEXYAMTFPIFJP-XMMPIXPASA-N

Isomeric SMILES

CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCC

Canonical SMILES

CCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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